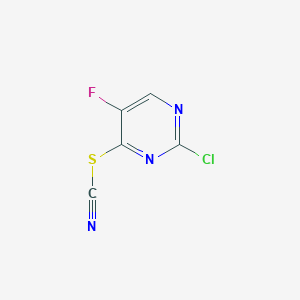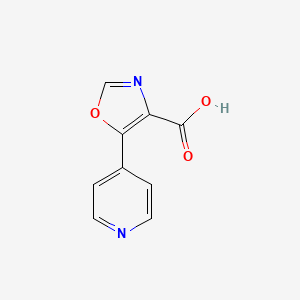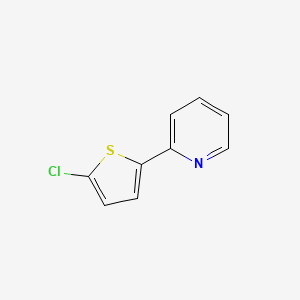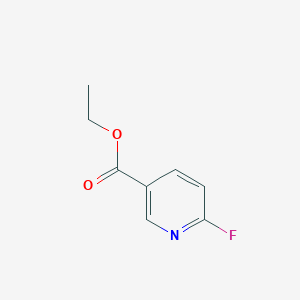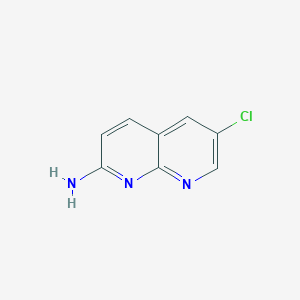
6-Chloro-1,8-naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Scientific Research Applications
Amination Studies and Chemical Synthesis
- Amination of naphthyridines, including derivatives like 6-Chloro-1,8-naphthyridin-2-amine, has been explored for synthesizing various compounds. For instance, the amination of 2-amino-3,6-dinitro-1,8-naphthyridines was studied, showing the formation of different aminated products (Woźniak & Plas, 1986).
- Microwave-assisted synthesis techniques have been employed to create novel compounds using 6-Chloro-1,8-naphthyridin-2-amine as a precursor. These synthesized compounds have demonstrated antimicrobial properties (Sakram et al., 2018).
Hydrogen Bonding and Crystal Structures
- Hydrogen bonding studies involving derivatives of 6-Chloro-1,8-naphthyridin-2-amine have contributed to understanding molecular interactions. Research on hydrogen-bonded supramolecular architectures of related compounds has revealed insights into their crystal packing and bonding patterns (Jin et al., 2010).
Catalytic Reactions and Green Chemistry
- The compound has been used in catalytic amidation processes, yielding various naphthyridine derivatives. This research contributes to the field of green chemistry by focusing on reactions with good functional-group tolerance and high yield (Ravi et al., 2018).
Antimicrobial and Antimalarial Activities
- 6-Chloro-1,8-naphthyridin-2-amine derivatives have shown significant antimicrobial and antimalarial activities. Studies have synthesized and tested various derivatives for their efficacy against bacteria and malaria (Görlitzer et al., 2006).
Photoluminescent Properties
- Research has explored the photoluminescent properties of compounds derived from 6-Chloro-1,8-naphthyridin-2-amine. These studies contribute to understanding the optical and electronic properties of such compounds (Zuo et al., 2003).
Safety And Hazards
Future Directions
Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
properties
IUPAC Name |
6-chloro-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTNMAMRFFNROU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493123 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,8-naphthyridin-2-amine | |
CAS RN |
64874-37-9 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


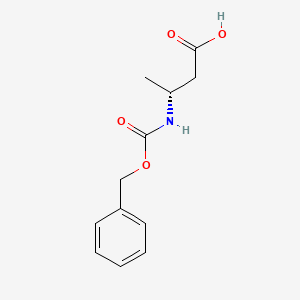


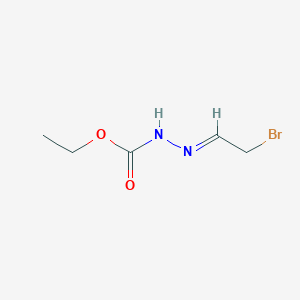
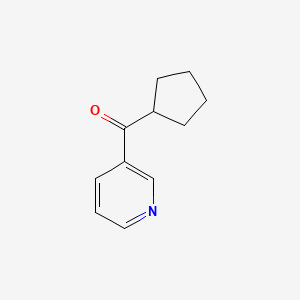
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)
